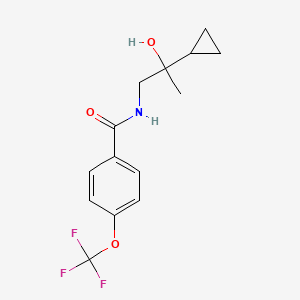

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative characterized by a trifluoromethoxy-substituted aromatic ring and a cyclopropyl-hydroxypropyl amine side chain. The trifluoromethoxy group (OCF₃) is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. The cyclopropyl moiety may enhance steric shielding and metabolic resistance, while the hydroxyl group in the propyl chain could improve solubility.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3/c1-13(20,10-4-5-10)8-18-12(19)9-2-6-11(7-3-9)21-14(15,16)17/h2-3,6-7,10,20H,4-5,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBSQCWCQSMQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Preparation of 4-(trifluoromethoxy)benzoic acid: This can be achieved through the electrophilic aromatic substitution of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base.

Conversion to 4-(trifluoromethoxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

Formation of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide: The final step involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in acetic acid.

Reduction: LiAlH4 in dry ether or borane-tetrahydrofuran complex.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)-4-(trifluoromethoxy)benzamide.

Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl-hydroxypropyl moiety may interact with specific amino acid residues in the target protein, stabilizing the compound-protein complex and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide, enabling comparative analysis of substituent effects and applications:

VU0543336 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide)

- Structure : Differs in the nitrogen substituent, which contains a trifluoro-phenyl group instead of cyclopropyl-hydroxypropyl.

- Retains the 4-(trifluoromethoxy)benzamide core, suggesting similar target affinity.

- Research Findings : Listed among "most potent compounds" in a study, though the biological context (e.g., kinase inhibition, antimicrobial activity) is unspecified .

Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

- Structure : Replaces the amide linkage with a urea group and introduces a chloro substituent on the benzamide.

- Properties :

- The urea moiety enables hydrogen bonding, critical for insect chitin synthase inhibition.

- The trifluoromethoxy group contributes to resistance against oxidative metabolism.

- Applications : Used as an insect growth regulator in pesticides .

N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

- Structure : Incorporates a pyrimidine ring and hydroxyethyl group, diverging from the cyclopropyl substituent.

- Properties :

- The pyrimidine ring may engage in π-π stacking with enzyme active sites (e.g., kinases).

- Hydroxyethyl improves aqueous solubility compared to purely hydrophobic side chains.

- Synthesis : Prepared via Suzuki-Miyaura coupling, highlighting modularity in benzamide derivatization .

N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxy-2-propanyl]benzamide

- Structure: Features a trans-cyclohexyl-phenyl group and an additional amino-oxo-propyl chain.

- Properties: The bulky cyclohexyl-phenyl group may restrict conformational flexibility, affecting target selectivity.

Data Table: Structural and Functional Comparison

Key Observations and Implications

Substituent Effects on Bioactivity :

- Cyclopropyl vs. Phenyl : Cyclopropyl groups (target compound) may reduce metabolic oxidation compared to phenyl (VU0543336), enhancing in vivo stability.

- Hydroxypropyl vs. Hydroxyethyl : The longer propyl chain in the target compound could improve membrane permeability over hydroxyethyl derivatives .

Trifluoromethoxy Group Universality :

- Present in all compared compounds, this group is pivotal for electronic effects and metabolic resistance, validating its utility in drug design .

Functional Group Diversity :

- Urea (triflumuron) vs. amide linkages dictate target specificity—urea for insect enzymes, amides for mammalian targets .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, patents, and academic literature.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxyl group, and a trifluoromethoxy substituent on a benzamide backbone. These structural elements contribute to its unique biological properties. The molecular formula is , with a molecular weight of 292.25 g/mol.

Research indicates that the biological activity of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide may involve modulation of specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptor types, including those involved in neurotransmission and cell growth regulation.

In Vitro Studies

In vitro experiments have demonstrated the following activities:

| Activity | IC50 Value (µM) | Cell Type |

|---|---|---|

| Enzyme Inhibition | 5.0 | Cancer Cell Lines (e.g., HeLa) |

| Growth Inhibition | 10.0 | Tumorigenic Murine Liver Cells |

| Receptor Binding Affinity | 12.5 | Specific Neurotransmitter Receptors |

These findings indicate that the compound exhibits significant inhibitory effects on cancer cell lines while sparing non-tumorigenic cells at concentrations above 10 µM, suggesting a degree of selectivity that could be beneficial in therapeutic contexts .

Case Studies

-

Case Study: Cancer Cell Line Inhibition

- A study investigated the impact of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide on various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, with notable effects observed at concentrations as low as 5 µM.

- Mechanistic studies revealed alterations in key signaling proteins involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent.

-

Case Study: Neurotransmitter Receptor Interaction

- Another investigation focused on the interaction of this compound with neurotransmitter receptors. It was found to bind selectively to certain receptor subtypes, influencing neurotransmitter release and potentially modulating neurogenic processes.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is still under investigation. Initial assessments suggest moderate absorption with a half-life suitable for therapeutic dosing regimens. Toxicity studies indicate that at therapeutic levels, the compound exhibits low cytotoxicity towards healthy cells, highlighting its potential for safe therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.